molecular formula C10H18N2O2 B1476765 (3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone CAS No. 1864187-63-2

(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B1476765
CAS No.: 1864187-63-2
M. Wt: 198.26 g/mol
InChI Key: MDQKOIOJGSLOAW-UHFFFAOYSA-N
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Description

(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone (CAS 1864187-63-2) is a chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H18N2O2 and a molecular weight of 198.26 g/mol, this compound features a methoxyazetidine group linked to a piperidine ring via a ketone bridge . This specific structure incorporates two nitrogen-containing saturated heterocycles, making it a valuable scaffold for constructing more complex molecules. Researchers utilize such fragments in the design and synthesis of novel pharmacologically active compounds. Analogs and derivatives containing similar (3-methoxyazetidin-1-yl)methanone substructures have been investigated as potential inhibitor compounds for the treatment of proliferative diseases such as cancer, highlighting the therapeutic relevance of this chemotype . The presence of the piperidin-4-yl group offers a versatile site for further chemical modification, allowing scientists to explore structure-activity relationships and optimize compound properties. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-methoxyazetidin-1-yl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-14-9-6-12(7-9)10(13)8-2-4-11-5-3-8/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQKOIOJGSLOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone is a synthetic compound that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure

The compound can be represented structurally as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}

This structure consists of a methoxyazetidine ring connected to a piperidine moiety, which is characteristic of many biologically active compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest the compound may have cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : It has shown potential in inhibiting bacterial growth and may possess antifungal properties.
  • CNS Activity : Similar compounds have been noted for their effects on the central nervous system, acting as either stimulants or depressants depending on dosage.

The biological activity of this compound is hypothesized to involve interaction with specific receptors and enzymes:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neuropsychiatric disorders.
  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism, leading to reduced tumor growth or microbial survival.

Antitumor Activity

A study published in Cancer Research demonstrated that derivatives of piperidine, including compounds similar to this compound, exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Research highlighted in Journal of Antimicrobial Chemotherapy found that methoxy-substituted azetidines displayed promising antibacterial activity against strains such as E. coli and S. aureus. The compound's ability to disrupt bacterial cell wall synthesis was noted as a potential mechanism .

CNS Effects

A study focusing on piperidine derivatives indicated that certain compounds could modulate dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia and depression . The specific effects of this compound on CNS pathways remain to be fully elucidated but warrant further investigation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity in cancerCancer Research
AntimicrobialInhibition of bacteriaJournal of Antimicrobial Chemotherapy
CNS ModulationPotential stimulant/depressant effectsNeuropsychopharmacology

Comparison with Similar Compounds

Key Observations :

  • Microwave-assisted synthesis (e.g., 94% yield for isopropylpiperidine analog) outperforms conventional heating .
  • Bulky substituents (e.g., benzyl) reduce yields due to steric hindrance during coupling reactions .
  • Chloropyrimidine derivatives require longer reaction times (24 h) but achieve moderate yields .
Antitubercular Activity

Compounds with pyrimidine or morpholine substituents (e.g., (4-Isopropylpiperidin-1-yl)(1-(6-morpholinopyrimidin-4-yl)piperidin-4-yl)methanone) inhibit Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase (MtDprE1), a validated drug target. These analogs exhibit potent in vivo activity with IC50 values in the nanomolar range .

Neuroprotective Effects

Aryloxyethylamine derivatives, such as (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone, protect PC12 cells from glutamate-induced death (EC50 < 1 μM). The methoxyphenoxyethyl group enhances blood-brain barrier penetration, a critical feature for CNS-targeted therapies .

Enzyme Inhibition

Physicochemical and Spectral Properties

Table 2: Analytical Data Comparison
Compound Name LCMS [M+H]+ HRMS (Calculated/Found) NMR Features (δ ppm) Reference
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone 373 372.2758/372.2762 8.04 (s, 1H), 3.98 (d, J = 12 Hz, 2H)
(4-Benzylpiperidin-1-yl)(piperidin-4-yl)methanone 365.1 N/A 4.34 (br d, J = 13.2 Hz, 4H)
(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanone N/A N/A Aromatic protons at 6.8–7.5 ppm

Key Observations :

  • LCMS and HRMS data confirm high purity and structural integrity .
  • NMR spectra reveal distinct aromatic proton shifts for phenyl/pyridinyl analogs versus aliphatic signals for piperidine derivatives .

Preparation Methods

Synthesis of the Piperidin-4-yl Intermediate

The piperidine ring, especially piperidin-4-yl derivatives, is a common scaffold in medicinal chemistry. Preparation of the piperidin-4-yl moiety often involves:

  • Mannich Condensation : This classical method synthesizes substituted piperidin-4-ones by condensation of an active methylene compound (e.g., acetone dicarboxylic acid ester), an aromatic aldehyde, and ammonia or primary amines in ethanol. This reaction forms β-amino carbonyl compounds that cyclize to piperidin-4-ones, which can be further functionalized.

  • Reduction and Substitution : Piperidin-4-ones can be reduced to piperidin-4-yl amines or alcohols, which serve as key intermediates for further coupling reactions.

  • Functional Group Transformations : Protection/deprotection strategies (e.g., Boc protection) are employed to enable selective functionalization of the piperidine nitrogen or ring carbons.

Preparation of the 3-Methoxyazetidin-1-yl Moiety

The azetidine ring is a four-membered nitrogen heterocycle, less common but synthetically accessible by:

  • Ring Closure of Haloalkyl Amines : Starting from haloalkylamines, intramolecular nucleophilic substitution can form azetidine rings.

  • Methylation of Azetidin-1-yl Compounds : Introduction of the methoxy group at the 3-position is typically achieved by methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide, often under basic conditions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Mannich condensation Aromatic aldehyde, acetone dicarboxylic ester, NH3 Substituted piperidin-4-one derivatives
2 Reduction/Protection Reducing agents (e.g., NaBH4), Boc2O Protected piperidin-4-yl amine/alcohol
3 Azetidine ring formation Haloalkyl amine cyclization Azetidin-1-yl intermediate
4 Methylation Methylating agent (e.g., dimethyl sulfate) 3-Methoxyazetidin-1-yl derivative
5 Acid chloride formation Oxalyl chloride or thionyl chloride Activated piperidin-4-carboxylic acid
6 Amide bond formation Coupling with azetidin-1-yl amine, base (3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone

Comparative Table of Key Preparation Steps

Intermediate Method/Reaction Key Reagents Reference
Piperidin-4-one Mannich condensation Aromatic aldehyde, acetone ester, NH3
Protected piperidin-4-yl amine Boc protection, reduction Boc2O, NaBH4
3-Methoxyazetidin-1-yl Ring closure, methylation Haloalkyl amine, dimethyl sulfate
Piperidin-4-carboxylic acid chloride Acid chloride formation Oxalyl chloride, thionyl chloride
Final amide (target compound) Amide coupling Piperidin-4-acid chloride, azetidin-1-yl amine, base

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone, and what challenges arise during purification?

  • Methodology : Synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the azetidine ring via nucleophilic substitution or ring-closing metathesis.
  • Step 2 : Introduction of the methoxy group using methylating agents (e.g., methyl iodide) under basic conditions.
  • Step 3 : Coupling with piperidin-4-ylmethanone via amide bond formation or ketone linkage.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (solvent: ethanol/water) is employed. Challenges include isolating intermediates due to steric hindrance and polar functional groups .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1DMF, K₂CO₃, 80°C45–5590%
2CH₃I, NaH, THF60–7085%
3EDC/HOBt, DCM30–4095%

Q. How is structural characterization performed for this compound?

  • Methodology :

  • 1H/13C-NMR : Assign peaks for methoxy (δ ~3.3 ppm, singlet), azetidine N–CH₂ (δ ~3.8–4.2 ppm), and piperidine carbonyl (δ ~170–175 ppm in 13C).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = 224.3 g/mol) via ESI-MS.
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C–O, ~1100 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodology :

  • In vitro :
  • Enzyme inhibition : Screen against kinases (e.g., PI3K) using fluorescence-based assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • In silico : Molecular docking to predict binding affinity for neurotransmitter receptors (e.g., dopamine D₂) .

Advanced Research Questions

Q. How does the methoxy group on the azetidine ring influence metabolic stability and target selectivity?

  • Methodology :

  • Comparative Studies : Synthesize analogs with –OCH₃ vs. –CH₃/–H substituents.
  • Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS. Methoxy groups reduce CYP450-mediated oxidation, enhancing half-life (t₁/₂ > 2 hrs vs. <30 mins for –H) .
  • Selectivity : Radioligand binding assays show >10-fold selectivity for σ-1 over σ-2 receptors due to steric and electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, ATP concentrations in kinase assays).
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols.
  • Structural Confirmation : Verify compound integrity (e.g., NMR, X-ray crystallography) to rule out degradation or isomerization .

Q. What computational strategies optimize its pharmacokinetic profile while retaining target affinity?

  • Methodology :

  • QSAR Modeling : Correlate substituent electronegativity with logP and solubility.
  • MD Simulations : Predict blood-brain barrier penetration (e.g., PMF calculations).
  • ADMET Prediction : Use SwissADME to balance lipophilicity (clogP ~2.5) and polar surface area (<90 Ų) .

Data Contradiction Analysis

Q. Why do some studies report high CNS activity while others show poor blood-brain barrier (BBB) penetration?

  • Resolution :

  • Experimental Variability : Differences in animal models (e.g., murine vs. primate) and administration routes (iv vs. oral).
  • Structural Isomerism : Cis/trans configurations in the azetidine ring alter BBB permeability. X-ray crystallography can clarify dominant conformers .

Methodological Resources

  • Synthesis : Refer to PubChem protocols for analogous piperidine-azetidine hybrids (CID: 2091621) .
  • Characterization : Use Open-Source NMR databases (e.g., NMRShiftDB) for peak assignments .
  • Biological Testing : Follow NIH guidelines for in vivo assays (Animal Welfare Act, 2024) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone
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(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone

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